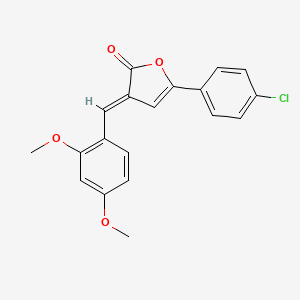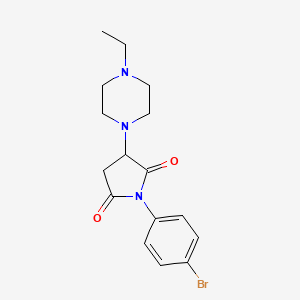![molecular formula C20H23FN2O B3900619 (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B3900619.png)
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone
Overview
Description
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone, also known as DF-MPPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. DF-MPPO is a fluorescent compound that has been used as a probe to study the binding of ligands to proteins and other biomolecules.
Scientific Research Applications
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone has been used in a variety of scientific research applications. One of the primary uses of this compound is as a fluorescent probe to study the binding of ligands to proteins and other biomolecules. This compound has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are a class of membrane proteins that are involved in a wide range of physiological processes. This compound has also been used to study the binding of ligands to other proteins, such as enzymes and transporters.
Mechanism of Action
(3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone acts as a fluorescent probe by binding to specific sites on proteins and other biomolecules. The binding of this compound to these sites results in a change in the fluorescence properties of the compound, which can be used to measure the binding of ligands to the protein or biomolecule of interest. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a complex between this compound and the protein or biomolecule of interest.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound that has been shown to have minimal effects on cellular function. However, the binding of this compound to proteins and other biomolecules can result in changes in their activity and function. For example, the binding of this compound to GPCRs can result in changes in their signaling activity, which can have downstream effects on cellular function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone is its high sensitivity and specificity for binding to proteins and other biomolecules. This compound is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is a relatively large compound, which can limit its ability to bind to certain proteins and biomolecules. Additionally, the fluorescence properties of this compound can be affected by changes in the local environment, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for the use of (3,4-dimethylphenyl)[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanone in scientific research. One area of focus is the development of new ligands for GPCRs and other proteins using this compound as a probe. This compound can be used to screen large libraries of compounds for their ability to bind to specific proteins, which can help to identify new drug candidates. Additionally, this compound can be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to study the structure and function of proteins and other biomolecules. Finally, this compound can be used in vivo to study the distribution and localization of proteins and other biomolecules in living organisms.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O/c1-14-4-5-16(12-15(14)2)20(24)17-6-7-19(18(21)13-17)23-10-8-22(3)9-11-23/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWCWMLYQXWXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCN(CC3)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3900543.png)
![4-hydroxy-2-{2-[(4-methoxyphenyl)amino]-1-propen-1-yl}-4-methyl-3-phenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B3900550.png)
![ethyl 4-{2,5-dioxo-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-pyrrolidinyl}benzoate](/img/structure/B3900555.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900559.png)

![5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B3900578.png)
![1-benzyl-7,8-dimethoxy-5-(4-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900586.png)

![2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B3900590.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3900597.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B3900614.png)
![1-ethyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900626.png)
